Azido-PEG4-Acrylate

Beschreibung

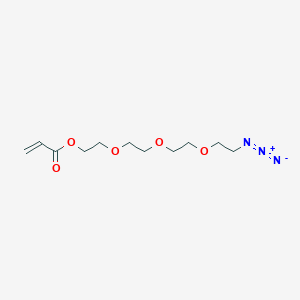

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O5/c1-2-11(15)19-10-9-18-8-7-17-6-5-16-4-3-13-14-12/h2H,1,3-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEGJOJDWYDGEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201164550 | |

| Record name | 2-Propenoic acid, 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201164550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807539-09-8 | |

| Record name | 2-Propenoic acid, 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807539-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201164550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemoselective Transformations of Azido Peg4 Acrylate

Azide-Mediated Bioorthogonal Click Chemistry Applications

The azide (B81097) group of Azido-PEG4-Acrylate is a key player in bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. nih.govnumberanalytics.com This is primarily due to the azide's abiotic nature, meaning it does not typically react with biological molecules. nih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Research Systems

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction. rsc.orgnih.gov It involves the reaction between an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govbeilstein-journals.org This reaction is characterized by its high yield, stereospecificity, and tolerance of a wide range of functional groups. rsc.orgorganic-chemistry.org

In the context of this compound, the azide group readily participates in CuAAC reactions. The mechanism involves the in situ formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner. nih.govuio.no The reaction is typically catalyzed by a copper(I) source, often generated in situ from a copper(II) salt like copper(II) sulfate (B86663) with a reducing agent such as sodium ascorbate. beilstein-journals.org Ligands like tris(benzyltriazolylmethyl)amine (TBTA) are often used to stabilize the copper(I) oxidation state and accelerate the reaction. nih.gov

| Feature | Description | Significance in Research |

|---|---|---|

| Reaction Type | [3+2] Cycloaddition | Forms a stable triazole linkage. nih.gov |

| Reactants | Azide (from this compound) and a terminal alkyne. | Enables conjugation to a wide variety of alkyne-modified molecules. medchemexpress.com |

| Catalyst | Copper(I) | Significantly accelerates the reaction rate compared to the uncatalyzed version. organic-chemistry.org |

| Key Product | 1,4-disubstituted 1,2,3-triazole | Provides a stable, inert linkage in the final conjugate. beilstein-journals.org |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Catalyst-Free Bioorthogonal Systems

To circumvent the potential toxicity of copper catalysts in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. nih.gov SPAAC utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which react readily with azides without the need for a metal catalyst. nih.govmedchemexpress.com The high ring strain of the cyclooctyne (B158145) significantly lowers the activation energy of the cycloaddition reaction. nih.gov

The azide group of this compound can efficiently react with these strained alkynes. The reaction proceeds via a [3+2] cycloaddition mechanism, similar to CuAAC, resulting in a stable triazole linkage. nih.govmdpi.com SPAAC is a cornerstone of catalyst-free bioorthogonal chemistry, enabling the labeling and tracking of biomolecules in living cells and organisms. mdpi.comnobelprize.org The reaction kinetics of SPAAC can be influenced by the structure of the cyclooctyne. nih.gov

| Cyclooctyne | Key Features | Relative Reaction Rate |

|---|---|---|

| Dibenzocyclooctyne (DBCO) | High reactivity and stability. researchgate.net | Fast |

| Bicyclo[6.1.0]nonyne (BCN) | Good reactivity, can be sterically demanding. nih.gov | Moderate to Fast |

| Difluorinated Cyclooctyne (DIFO) | Increased reactivity due to fluorine substitution. researchgate.net | Very Fast |

Acrylate-Mediated Reaction Pathways

The acrylate (B77674) group of this compound provides another avenue for chemical modification, primarily through Michael addition and radical polymerization. These reactions are widely used in polymer and materials science to create a diverse range of structures.

Michael Addition in Polymer and Conjugate Synthesis

The Michael addition is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, such as an acrylate. masterorganicchemistry.comwikipedia.org This reaction is highly efficient for forming carbon-carbon or carbon-heteroatom bonds under mild conditions. wikipedia.org

In the case of this compound, the acrylate group serves as a Michael acceptor. It can react with a variety of nucleophiles (Michael donors), most commonly thiols (thiol-Michael addition) and amines (aza-Michael addition). biochempeg.comresearchgate.net This reaction is often used to synthesize polymers, hydrogels, and bioconjugates. For example, reacting this compound with a dithiol-containing molecule can lead to the formation of a crosslinked polymer network. The reaction proceeds via nucleophilic attack of the thiolate or amine at the β-carbon of the acrylate, followed by protonation. masterorganicchemistry.comwikipedia.org

Radical Polymerization and Copolymerization Strategies for Material Fabrication

The acrylate functionality of this compound can also undergo radical polymerization. This process involves the use of a radical initiator to create a growing polymer chain. By copolymerizing this compound with other acrylate or vinyl monomers, materials with pendant azide groups can be fabricated. These azide groups can then be used for subsequent "click" modifications, allowing for the creation of functionalized materials and surfaces.

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), can be employed to synthesize well-defined polymers with controlled molecular weight and low polydispersity. acs.org The acrylate group of this compound is compatible with these methods. This allows for the precise design of block copolymers and other complex architectures where one block contains the azide functionality for further conjugation. For instance, a block copolymer could be synthesized where one block is hydrophobic and the other is hydrophilic and functionalized with this compound, leading to the formation of functional micelles or other nanostructures.

Thiol-Acrylate Photopolymerizations and Mixed-Mode Mechanisms

The photopolymerization of resins containing this compound and thiol-bearing molecules is characterized by a complex, mixed-mode mechanism involving the interplay of both step-growth and chain-growth polymerization pathways. researchgate.netnuaa.edu.cnadvancedsciencenews.com This dual nature distinguishes it from classical polymerization systems and allows for the formation of unique network structures. The process is initiated by the generation of radicals from a photoinitiator upon exposure to light.

The reaction mechanism proceeds through two competing pathways:

Step-Growth Thiol-Acrylate Addition: A thiyl radical (RS•), formed via chain transfer from an initiator radical or a propagating polymer chain, adds across the double bond of the acrylate moiety. This is followed by a rapid chain transfer reaction where the resulting carbon-centered radical abstracts a hydrogen atom from another thiol molecule (R'SH), regenerating a new thiyl radical (R'S•) and forming the thiol-acrylate linkage. mdpi.comnih.gov This sequence of addition and chain transfer is characteristic of a step-growth mechanism. advancedsciencenews.com

Chain-Growth Acrylate Homopolymerization: The carbon-centered radical formed after the initial thiyl radical addition can also propagate by reacting with another acrylate monomer. mdpi.com This initiates a chain-growth homopolymerization of the acrylate groups, a process that competes with the step-growth pathway. researchgate.netitu.edu.tr

This combination of step-growth and chain-growth reactions leads to the formation of heterogeneous polymer networks. advancedsciencenews.com The resulting network architecture is a complex composite of poly(thio-ether) segments formed via step-growth and poly(acrylate) chains generated through chain-growth, intertwined to form the final material. advancedsciencenews.com The kinetics of these competing reactions, influenced by factors such as the stoichiometric ratio of thiol to acrylate groups, light intensity, and photoinitiator concentration, critically determine the final network topology and macroscopic properties of the material. nuaa.edu.cnitu.edu.tr

Research has shown that in systems copolymerizing PEG diacrylate with cysteine-containing peptides, the complete conversion of functional groups can be achieved in under a minute. acs.org The interplay between the reaction mechanisms has been harnessed to create hydrogels with tunable properties for applications in tissue engineering and regenerative medicine. nuaa.edu.cnacs.org

| Characteristic | Description | Significance | References |

|---|---|---|---|

| Governing Mechanisms | Simultaneous step-growth (thiol-acrylate addition) and chain-growth (acrylate homopolymerization). | Creates complex, heterogeneous network structures with unique properties. | researchgate.netadvancedsciencenews.commdpi.com |

| Reaction Initiation | Radical generation from a photoinitiator upon light exposure. Thiyl radicals are key intermediates. | Allows for spatial and temporal control over the polymerization process. | mdpi.comnih.gov |

| Network Structure | Results in an intertwined network of poly(thio-ether) and poly(acrylate) chains, leading to increased heterogeneity compared to pure thiol-ene systems. | Influences mechanical properties, degradation behavior, and overall material performance. | advancedsciencenews.com |

| Kinetic Control | The final polymer properties are controlled by the relative rates of chain transfer to thiol versus acrylate homopolymerization. | Enables tuning of material properties by adjusting formulation parameters (e.g., thiol:acrylate ratio). | nuaa.edu.cnitu.edu.tr |

| Reaction Speed | Polymerization can be very rapid, with complete functional group conversion observed in seconds to minutes. | Facilitates fast curing applications, such as in 3D printing and biomedical device fabrication. | nih.govacs.org |

Orthogonal Reactivity of Azide and Acrylate Functionalities for Multistage Functionalization

The defining feature of this compound is its heterobifunctional nature, possessing two distinct reactive groups—an azide and an acrylate—that can be addressed through independent, orthogonal chemical reactions. This orthogonality allows for sequential or simultaneous, yet non-interfering, chemical transformations, enabling the precise, multistage construction of complex molecular architectures and functional materials. nih.gov

The azide group serves as a handle for "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility. biochempeg.com The most common transformations involving the azide group are:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reaction with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative where the azide reacts with a strained cyclooctyne (e.g., BCN or DBCO) to form a triazole. This is particularly valuable for applications in biological systems where copper toxicity is a concern. biochempeg.commedchemexpress.cn

The acrylate group , on the other hand, is a versatile Michael acceptor and a reactive monomer for radical polymerization. Its primary reactions include:

Michael Addition: Reaction with nucleophiles, such as thiols, in a conjugate addition reaction. This is often catalyzed by a mild base or nucleophile and can proceed under gentle, biocompatible conditions. researchgate.netusm.edu

Radical Polymerization: As detailed in the previous section, the acrylate can undergo free-radical polymerization, either with itself (homopolymerization) or with other monomers, to form a polymer backbone. nih.gov

The orthogonality of these functionalities has been demonstrated in various systems. For instance, the azide group remains inert during the radical-mediated thiol-ene reaction of an acrylate. nih.gov This allows for a two-step functionalization process: first, a polymer network can be formed or a surface can be modified via the acrylate functionality. Subsequently, the still-available azide groups can be used to immobilize biomolecules, peptides, or small molecules containing a corresponding alkyne partner via a click reaction. nih.gov This strategy enables the creation of materials with precisely controlled composition and spatial arrangement of different chemical moieties. Wavelength-selective photopolymerization further expands this toolbox, where different wavelengths of light can be used to trigger specific reactions of the acrylate group independently. rsc.org

| Functional Group | Reaction Type | Reaction Partner | Key Features | References |

|---|---|---|---|---|

| Azide (-N₃) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | High efficiency, forms stable triazole, requires copper catalyst. | nih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., DBCO, BCN) | Copper-free, bioorthogonal, fast kinetics. | biochempeg.commedchemexpress.cn | |

| Acrylate (CH₂=CHCOO-) | Thiol-Acrylate Michael Addition | Thiol (-SH) | Nucleophilic conjugate addition, forms thioether linkage, can be base-catalyzed. | researchgate.netusm.edu |

| Radical Photopolymerization | Other Acrylates / Thiols | Forms C-C or C-S bonds, initiated by light, creates polymer networks. | mdpi.comnih.gov |

Advanced Applications in Chemical Biology, Materials Science, and Biomedical Research

Bioconjugation Strategies and Biomolecular Functionalization

The dual reactivity of Azido-PEG4-Acrylate allows for precise and efficient labeling and modification of a wide range of biomolecules.

Site-Specific Conjugation with Proteins, Antibodies, and Peptides

This compound is instrumental in the site-specific modification of proteins, antibodies, and peptides. The azide (B81097) group can be selectively reacted with an alkyne-modified biomolecule through click chemistry, a highly efficient and bioorthogonal reaction. targetmol.combroadpharm.com This strategy allows for the introduction of various functionalities, such as imaging agents or therapeutic payloads, to specific sites on a protein or antibody. For instance, antibodies can be enzymatically modified to introduce azido (B1232118) groups, which can then be conjugated with payloads using click chemistry. axispharm.com This approach is utilized in the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to a monoclonal antibody that targets cancer cells. broadpharm.com The PEG4 linker in this compound enhances the solubility and pharmacokinetic properties of the resulting conjugate. targetmol.combroadpharm.com

Peptide linkers containing an azido group, such as Azido-PEG4-Ala-Ala-Asn, can be cleaved by specific enzymes, allowing for controlled release of a conjugated molecule. broadpharm.com This is particularly useful in designing targeted drug delivery systems. Furthermore, sortase-mediated ligation can be used to site-specifically label proteins with a triglycine (B1329560) motif, which can then be reacted with DBCO-containing molecules for further modification via strain-promoted azide-alkyne cycloaddition. broadpharm.com

| Application | Biomolecule | Key Feature of this compound |

| Antibody-Drug Conjugates | Monoclonal Antibodies | Azide for click chemistry conjugation of cytotoxic drugs. broadpharm.comaxispharm.com |

| Targeted Drug Delivery | Peptides | Enzymatically cleavable peptide linker with an azide for controlled release. broadpharm.com |

| Site-Specific Labeling | Proteins | Azide for reaction with alkyne-modified proteins. targetmol.com |

| Protein-Lipid Conjugates | Proteins | Enables the creation of site-specific protein-lipid conjugates. broadpharm.com |

Derivatization of Oligonucleotides and Nucleic Acids

The functionalization of oligonucleotides and nucleic acids with this compound opens up possibilities for various applications in diagnostics and molecular biology. Azide-modified nucleotides, such as Azido-PEG4-aminoallyl-dUTP, can be enzymatically incorporated into DNA or cDNA. jenabioscience.com The resulting azide-functionalized nucleic acid can then be labeled in a two-step process using click chemistry. This allows for the attachment of fluorescent dyes for imaging, biotin (B1667282) for purification, or crosslinking to other biomolecules. jenabioscience.com This method provides a versatile platform for studying DNA-protein interactions and for the development of nucleic acid-based diagnostics.

| Application | Biomolecule | Method of Incorporation | Subsequent Reaction |

| DNA/cDNA Labeling | DNA/cDNA | Enzymatic incorporation of Azido-PEG4-aminoallyl-dUTP. jenabioscience.com | Click chemistry with alkyne-dyes or biotin. jenabioscience.com |

| Oligonucleotide Modification | Oligonucleotides | Direct chemical synthesis with an Azido-PEG4 modification. | Click chemistry for conjugation. |

Cell Surface Modification and Metabolic Labeling in In Vitro Models

This compound plays a crucial role in cell surface engineering and metabolic labeling. In metabolic glycoengineering, cells are cultured with unnatural sugar precursors containing an azide group, such as N-azidoacetylmannosamine (ManNAz). researchgate.net These azido-sugars are metabolized and incorporated into the glycans on the cell surface. researchgate.netthermofisher.com The azide groups displayed on the cell surface can then be selectively targeted with molecules containing a complementary reactive group, like a cyclooctyne (B158145), via copper-free click chemistry. thermofisher.comnih.gov This allows for the attachment of various probes for imaging, or targeting ligands to direct the cells to specific locations. nih.gov This technique has been used to modify the surface of extracellular vesicles (EVs) to improve their therapeutic targeting. nih.gov Furthermore, this strategy enables the tracking and modulation of immune cells like dendritic cells in vivo. nih.gov

Hydrogel and Polymeric Material Engineering for Research Applications

The acrylate (B77674) functionality of this compound makes it a valuable crosslinker for the synthesis of hydrogels and other polymeric materials with applications in biomedical research.

Design and Synthesis of 3D Cell Culture Scaffolds and Extracellular Matrix Mimics

Hydrogels are water-swollen polymer networks that can mimic the native extracellular matrix (ECM), providing a suitable environment for 3D cell culture. nih.gov this compound can be used to create these scaffolds. The acrylate groups can participate in polymerization reactions, often initiated by light or chemical initiators, to form the hydrogel network. nih.gov The azide groups within the hydrogel matrix remain available for subsequent modification via click chemistry. suda.edu.cn This allows for the controlled incorporation of bioactive molecules, such as peptides or growth factors, to create a more physiologically relevant microenvironment for the cultured cells. suda.edu.cn For example, PEG-based hydrogels can be functionalized with peptides to improve cell adhesion and upregulation of specific cell functions. jenkemusa.com These 3D culture systems are crucial for studying cell behavior in a more in vivo-like context. jenkemusa.com

| Hydrogel Component | Crosslinking Mechanism | Post-Functionalization | Application |

| PEG-Acrylate | Free radical polymerization. nih.gov | Azide groups for click chemistry. | 3D Cell Culture Scaffolds. jenkemusa.com |

| Multi-arm PEG-Acrylate | Michael addition with thiol-containing crosslinkers. mit.edu | Incorporation of bioactive peptides. mit.edu | Extracellular Matrix Mimics. nih.gov |

| Clickable Microgels | Strain-promoted azide-alkyne cycloaddition. nih.gov | Assembly into porous scaffolds. nih.gov | 3D Cell Encapsulation. nih.gov |

Development of Injectable Hydrogels for Tissue Engineering Models

Injectable hydrogels are a class of biomaterials that can be injected as a liquid and then solidify in situ to form a scaffold for tissue regeneration. nih.gov this compound can be used to create such systems. The gelation can be triggered by various mechanisms, including Michael addition reactions between the acrylate groups and thiol-functionalized polymers. rsc.org The azide groups present in the hydrogel can then be used to immobilize therapeutic agents or cell-adhesive ligands through click chemistry. nih.gov This approach allows for minimally invasive delivery of cells and therapeutic molecules to a target site. These injectable hydrogels have shown promise in cartilage and bone tissue engineering models. nih.gov The ability to form hydrogels in the presence of cells with high viability is a key advantage of this technology.

Fabrication of Advanced Macromolecular Architectures, Including Star Polymers

This compound is instrumental in the synthesis of complex macromolecular structures like star polymers. These polymers, characterized by multiple linear chains (arms) linked to a central core, are of significant interest in fields like drug delivery. The "arm-first" method is a common approach for creating star polymers, where pre-synthesized polymer arms are cross-linked together. nih.govacs.orgrsc.org

The synthesis of star polymers often involves techniques like atom transfer radical polymerization (ATRP). nih.govacs.orgnih.gov For instance, star polymers with PEG arms and a degradable core have been synthesized using ATRP of monomers like poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMA). nih.govacs.org The inclusion of PEG lends biocompatibility to the resulting structures. rsc.orgcas.cz The azide and acrylate functionalities of molecules like this compound can be used to either form the core of the star polymer or to functionalize the arms for further conjugation of bioactive molecules. The ability to create star polymers with specific characteristics, such as a defined hydrodynamic radius, is crucial for applications like targeted drug delivery, as it can influence the polymer's persistence in tissues. google.com

Interactive Table: Key Parameters in Star Polymer Synthesis

| Parameter | Description | Relevance in Macromolecular Design |

| Polymerization Technique | Method used to create the polymer chains (e.g., ATRP). nih.govacs.orgnih.gov | Controls polymer length, uniformity, and architecture. |

| Core Composition | The central unit from which the polymer arms extend. | Influences the overall size, stability, and potential for drug loading. |

| Arm Composition | The chemical makeup of the linear polymer chains. | Determines properties like solubility, biocompatibility, and drug-carrying capacity. |

| Functional Groups | Reactive sites on the polymer (e.g., azide, acrylate). | Enable the attachment of targeting ligands, drugs, or imaging agents. |

| Hydrodynamic Radius | The effective size of the polymer in solution. google.com | Affects the in vivo circulation time and tissue accumulation. google.com |

Nanomaterials Functionalization for Advanced Research Platforms

The ability to modify the surface of nanomaterials is critical for their application in research. This compound plays a key role in this area due to its versatile chemical handles.

Surface Modification of Nanoparticles for Research Probes and Carriers

The surface of nanoparticles can be functionalized using this compound to create sophisticated research tools. The PEG component is particularly valuable as it can shield nanoparticles from the immune system, thereby prolonging their circulation time in the bloodstream. creativepegworks.comrsc.org This "stealth" effect is crucial for delivering probes or therapeutic agents to their target sites. rsc.org

The azide group on the functionalized nanoparticle surface is a powerful tool for attaching a wide array of molecules through click chemistry. ijrpr.comacs.org This bioorthogonal reaction is highly efficient and can be performed under mild, biologically compatible conditions. acs.orgiris-biotech.de For example, fluorescent dyes or other imaging agents can be "clicked" onto the nanoparticle surface to create probes for bioimaging. alfa-chemistry.com Similarly, targeting ligands can be attached to guide the nanoparticles to specific cells or tissues.

Integration into Targeted Delivery Vehicle Design (Focus on Linker/Vehicle Architecture)

In the design of targeted delivery vehicles, the linker that connects the nanoparticle to the targeting moiety and/or therapeutic payload is of paramount importance. This compound is an ideal candidate for this role. The PEG spacer provides flexibility and improves the water solubility of the entire construct, which is often a challenge for hydrophobic drugs. creativepegworks.combiochempeg.com

The architecture of the delivery vehicle can be precisely controlled using linkers like this compound. The azide functionality allows for the specific attachment of targeting ligands (e.g., antibodies, peptides) via click chemistry, ensuring that the delivery vehicle selectively binds to the desired cells. biochempeg.com The acrylate group can be used to conjugate drugs or other therapeutic agents. The length of the PEG linker itself is a critical design parameter, as it can influence the accessibility of the targeting ligand to its receptor and the release characteristics of the drug. rsc.org For instance, some antibody-drug conjugates (ADCs) utilize PEG linkers to enhance their solubility and in vivo stability. biochempeg.com

Development of Specialized Biomedical Research Tools

The unique properties of this compound have led to its use in the development of highly specific tools for biomedical research, including probes for imaging and molecules for targeted protein degradation.

Probes for Bioimaging and Biosensing Applications

This compound is a valuable building block for creating probes used in bioimaging and biosensing. alfa-chemistry.com The azide group allows for the easy conjugation of fluorophores or other reporter molecules using click chemistry. alfa-chemistry.commdpi.com This method is highly specific and efficient, enabling the creation of well-defined probes. mdpi.com

The PEG linker in these probes serves multiple purposes. It enhances the water solubility of the probe, which is often a requirement for biological applications. creativepegworks.com It also helps to prevent non-specific binding of the probe to proteins and cells, leading to a better signal-to-noise ratio in imaging experiments. rsc.org Researchers have successfully used PEG-based linkers to develop activatable optical imaging probes, where the fluorescence is only turned on in the presence of a specific biological target.

Linker Design in Proteolysis-Targeting Chimeras (PROTACs) Research

PROTACs are innovative molecules that harness the cell's own protein disposal system to eliminate disease-causing proteins. broadpharm.comjenkemusa.comnih.govnih.gov A PROTAC consists of two active domains—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. broadpharm.comjenkemusa.comnih.gov The linker is a critical component of a PROTAC, as its length, flexibility, and chemical composition can significantly impact the efficacy of the molecule. jenkemusa.comprecisepeg.com

This compound is an example of a heterobifunctional linker that can be used in PROTAC synthesis. medchemexpress.commedchemexpress.com PEG linkers are frequently employed in PROTAC design because they can increase the water solubility and cell permeability of the molecule. jenkemusa.comprecisepeg.com The azide group provides a convenient handle for attaching one of the active domains via click chemistry, while the acrylate group can be used to connect the other. medchemexpress.commedchemexpress.com The ability to easily synthesize a library of PROTACs with varying linker lengths using PEG derivatives is a significant advantage in optimizing their protein degradation activity. broadpharm.com For example, pomalidomide-based Cereblon (CRBN) ligands have been incorporated into PROTACs using a PEG linker with a terminal azide for click chemistry applications. broadpharm.com

Interactive Table: Components of a PROTAC Molecule

| Component | Function | Role of this compound |

| Target-Binding Ligand | Binds to the specific protein of interest that is to be degraded. broadpharm.comjenkemusa.comnih.gov | Can be attached to the linker. |

| E3 Ligase-Recruiting Ligand | Binds to an E3 ubiquitin ligase, a component of the cell's protein degradation machinery. broadpharm.comjenkemusa.comnih.gov | Can be attached to the linker. |

| Linker | Connects the two ligands and positions them correctly to facilitate the transfer of ubiquitin to the target protein. broadpharm.comjenkemusa.comnih.gov | This compound can serve as the linker, providing solubility and attachment points. medchemexpress.commedchemexpress.com |

Functionalization of Extracellular Vesicles (Exosomes) for Research Purposes

The surface modification of extracellular vesicles (EVs), including exosomes, is a critical technique for advancing their use in biomedical research. Functionalization allows for the attachment of various moieties, such as targeting ligands, imaging agents, and therapeutic molecules, to the vesicle surface. This compound and its derivatives serve as key heterobifunctional linkers in this process, enabling precise and bioorthogonal modification of EV surfaces.

A primary strategy for functionalizing EVs involves covalently attaching a linker molecule to the proteins or lipids on the vesicle membrane. nih.gov This process introduces a reactive handle that can be used for subsequent conjugation reactions, a concept often referred to as "click chemistry". europa.eunih.gov The azide group (N₃) is ideal for this role as it is abiotic and reacts selectively with alkyne- or cyclooctyne-containing molecules in a highly efficient manner, even in complex biological environments. europa.eunih.gov

A common method employs an N-hydroxysuccinimide (NHS) ester derivative of the Azido-PEG4 linker, such as Azido-PEG4-NHS ester. nih.gov The NHS ester group readily reacts with primary amines (–NH₂) found in the lysine (B10760008) residues of proteins on the exosome surface, forming a stable amide bond. nih.govaxispharm.com This initial reaction covalently grafts the Azido-PEG4 linker onto the vesicle, leaving the terminal azide group exposed and available for bioorthogonal click chemistry reactions. nih.gov While the NHS ester targets amines, the acrylate group on this compound can similarly be used to target other functional groups, such as thiols on cysteine residues, via Michael addition. medkoo.comchemsrc.combiocompare.com

Research on red blood cell-derived EVs (REVs) has demonstrated a two-step chemical labeling strategy for surface functionalization. nih.gov In this work, REVs were first treated with an Azido-PEG4-NHS ester to introduce clickable azide groups onto the vesicle surface. nih.gov This modification renders the exosomes ready for conjugation with molecules that have been tagged with a compatible reactive group, such as dibenzocyclooctyne (DBCO), through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. nih.goveuropa.eu This copper-free click reaction is highly biocompatible and efficient for attaching larger molecules like antibodies to the EV surface. europa.eunih.gov

The hydrophilic polyethylene (B3416737) glycol (PEG) spacer is crucial to this process. It increases the solubility of the linker in aqueous media and extends the reactive azide group away from the vesicle surface, improving its accessibility for subsequent reactions. europa.eumedkoo.com

Research Findings: EV Surface Modification

Detailed studies have outlined specific protocols for the surface functionalization of EVs. The following table summarizes a typical reaction for introducing azide functional groups onto an EV surface using an Azido-PEG4-NHS ester linker, as described in the literature for Red-Blood-Cell-Derived Extracellular Vesicles (REVs).

| Parameter | Description | Source |

|---|---|---|

| Vesicle Type | Red-Blood-Cell-Derived Extracellular Vesicles (REVs) | nih.gov |

| Functionalization Linker | Azido-PEG4-NHS ester | nih.gov |

| Targeted Functional Group on EV | Primary amines on surface proteins | nih.gov |

| Reaction Ratio (EVs:Linker) | 1 : 200 | nih.gov |

| Resulting Surface Group | Exposed azide (N₃) group for click chemistry | nih.gov |

| Subsequent Reaction | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with DBCO-modified molecules | nih.gov |

This functionalization strategy effectively transforms the native exosome into a versatile platform for further modification, enabling researchers to attach specific molecules for targeted delivery, imaging, and other advanced research applications.

Analytical Characterization Techniques for Azido Peg4 Acrylate and Its Conjugates in Research Investigations

Spectroscopic Analysis

Spectroscopic methods are fundamental in the characterization of Azido-PEG4-Acrylate, providing detailed information about its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to confirm the presence of the key structural motifs within the molecule.

¹H NMR: The ¹H NMR spectrum provides characteristic signals for the protons in the acrylate (B77674) group, the PEG linker, and the methylene (B1212753) group adjacent to the azide (B81097) functionality. The vinyl protons of the acrylate group typically appear as a set of multiplets in the range of δ 5.8-6.4 ppm. researchgate.netlibretexts.org The protons of the ethylene (B1197577) glycol units in the PEG chain are observed as a complex multiplet, often around δ 3.6 ppm. nih.gov A distinct triplet at approximately δ 3.4 ppm can be attributed to the methylene protons adjacent to the azide group. The chemical shifts can be influenced by the solvent used. unn.edu.ng

¹³C NMR: The ¹³C NMR spectrum further corroborates the structure by identifying the unique carbon environments. The carbonyl carbon of the acrylate group is typically found around δ 166 ppm. The carbons of the double bond in the acrylate group appear in the δ 128-131 ppm region. The carbons within the PEG chain resonate in the range of δ 67-71 ppm, while the carbon attached to the azide group is observed around δ 51 ppm. libretexts.orgudel.edu

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound

| Functional Group | Atom | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| Acrylate | Vinyl Protons (CH=CH₂) | 5.8 - 6.4 |

| Acrylate | Carbonyl Carbon (C=O) | ~166 |

| Acrylate | Vinyl Carbons (CH=CH₂) | 128 - 131 |

| PEG Linker | Ethylene Glycol Protons (-OCH₂CH₂O-) | ~3.6 |

| PEG Linker | Ethylene Glycol Carbons (-OCH₂CH₂O-) | 67 - 71 |

| Azide | Methylene Protons (-CH₂N₃) | ~3.4 |

| Azide | Methylene Carbon (-CH₂N₃) | ~51 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. researchgate.netlibretexts.orgnih.govunn.edu.nglibretexts.orgudel.edu

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the characteristic functional groups present in this compound. The spectrum displays distinct absorption bands corresponding to the vibrational frequencies of specific bonds. azom.com

A key feature in the FT-IR spectrum is the strong, sharp absorption band for the azide group (N₃) asymmetric stretch, which typically appears around 2100 cm⁻¹. researchgate.netnih.gov The presence of the acrylate group is confirmed by the C=O stretching vibration of the ester at approximately 1720-1730 cm⁻¹ and the C=C stretching vibration around 1635 cm⁻¹. researchgate.netspectroscopyonline.com The prominent C-O-C stretching vibrations of the PEG ether linkages are observed in the region of 1100-1250 cm⁻¹. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Azide (N₃) | Asymmetric Stretch | ~2100 |

| Acrylate (C=O) | Stretch | 1720 - 1730 |

| Acrylate (C=C) | Stretch | ~1635 |

| PEG Linker (C-O-C) | Stretch | 1100 - 1250 |

Note: Wavenumbers are approximate and can vary slightly. researchgate.netresearchgate.netnih.govspectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Chromatographic Separation and Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing its conjugates.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. bldpharm.com Reversed-phase HPLC, often using a C18 column, is commonly employed to separate the target compound from any starting materials or by-products. The retention time of the compound is a key indicator of its identity under specific chromatographic conditions, including the mobile phase composition and flow rate. By comparing the peak area of the main component to the total area of all peaks, the purity can be quantitatively assessed. For example, in a gradient elution using water and acetonitrile (B52724) with formic acid, a specific retention time would be expected for the pure compound. rsc.org

When this compound is used to synthesize polymers or is conjugated to macromolecules, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), becomes a vital analytical tool. chromatographyonline.comlcms.cz GPC separates molecules based on their hydrodynamic volume, allowing for the determination of molecular weight and molecular weight distribution (polydispersity index, PDI) of the resulting polymers. jenkemusa.comjenkemusa.com This is crucial for characterizing the products of polymerization reactions involving the acrylate functionality or for confirming the successful conjugation of the PEG linker to a larger molecule. nih.gov The analysis of PEG and its derivatives by GPC is well-established, with specific columns and mobile phases, such as dimethylformamide (DMF), being used. nih.govchromatographyonline.com

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry for Structural Elucidation and Purity Assessment

Mass spectrometry (MS) provides precise information about the molecular weight of this compound, confirming its elemental composition and purity. medkoo.com Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact molecules. rsc.org

The ESI-MS spectrum of this compound will show a prominent peak corresponding to the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ or its adducts with other ions like sodium [M+Na]⁺. The exact mass measurement obtained from high-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula, C₁₁H₁₉N₃O₅. chemsrc.com For example, the calculated exact mass of this compound is 273.1325 g/mol . chemsrc.com

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))

Thermal analysis techniques are indispensable for characterizing the thermal stability and phase behavior of this compound and its conjugates. These methods provide critical insights into how the material behaves under controlled temperature changes, which is vital for understanding its processing limits and performance in various applications. The key techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For polymers and conjugates involving this compound, TGA is primarily used to determine thermal stability, decomposition temperatures, and the composition of the final material.

The thermal profile of a polymer conjugate of this compound is characterized by distinct mass loss stages corresponding to the degradation of its different chemical moieties. The two primary components of the linker, the azide group and the PEG-acrylate backbone, exhibit different decomposition behaviors.

Azide Group Decomposition: The azide (N₃) functional group is known for its energetic nature and thermal lability. Upon heating, it undergoes a scission reaction, releasing nitrogen gas (N₂). nih.govmdpi.com This decomposition is a characteristic feature and typically occurs at temperatures between 200 °C and 300 °C. semanticscholar.org For instance, studies on glycidyl (B131873) azide polymer (GAP), a well-researched energetic polymer, show a significant weight loss in this range attributed to the breakdown of the azide groups. tandfonline.comresearchgate.net This exothermic event is a critical indicator of the thermal limits of any material functionalized with this compound.

Polymer Backbone Degradation: The poly(ethylene glycol) (PEG) and acrylate components form the polymer backbone, which degrades at higher temperatures, typically above 300 °C. semanticscholar.org The degradation of the polyether chain of PEG and the polyurethane linkages (if formed during conjugation) constitutes the final major weight loss stage. semanticscholar.org

Research on related energetic thermoplastic elastomers, such as GAP-ETPE/RDX composites, has shown a multi-stage decomposition process. The third stage, occurring from 240–310 °C, is attributed to the azide group decomposition, while the final stage (320–500 °C) corresponds to the degradation of the polyether and polyurethane components. semanticscholar.org Similarly, TGA thermograms of GAP-THF co-polymers reveal two main weight-loss regions: one for the nitrogen elimination from the azide group and a second for the degradation of the main polyether chain. tandfonline.com

Table 1: Representative TGA Data for Azide-Containing Polymers This table presents findings from related azide-containing polymers to illustrate the typical thermal decomposition behavior expected from conjugates of this compound.

| Polymer System | Initial Decomposition (T₀, °C) | Peak Decomposition (Td, °C) | Key Decomposition Events | Reference |

|---|---|---|---|---|

| GAP-b-PEG-b-GAP (with PEG 200) | 162 | 208, 252 | Azide decomposition followed by polyether chain degradation. | tandfonline.com |

| GAP-b-PEG-b-GAP (with PEG 400) | 164 | 209, 263 | Azide decomposition followed by polyether chain degradation. | tandfonline.com |

| GAP-b-PEG-b-GAP (with PEG 600) | 167 | 209, 271 | Azide decomposition followed by polyether chain degradation. | tandfonline.com |

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect and quantify thermal transitions such as glass transition (Tg), melting (Tm), and crystallization (Tc).

For conjugates of this compound, DSC provides information on the phase behavior, particularly the influence of the PEG chain and the effects of crosslinking.

Glass Transition Temperature (Tg): The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For PEG-based materials, the Tg is typically low. For example, glycidyl azide polymer (GAP) has a reported Tg of approximately -43 °C to -48 °C. nih.govresearchgate.net In block co-polymers like GAP-b-PEG-b-GAP, the Tg can be even lower, ranging from -63 °C to -72 °C, depending on the PEG block length. tandfonline.com Crosslinking generally restricts molecular chain mobility, which leads to an increase in the Tg. mdpi.com However, in some cases where crosslinking with azide-containing polymers is highly localized, the Tg of the bulk polymer matrix may not change significantly. mdpi.com The introduction of the azide group itself can also influence the Tg; azidated hydrin polymers showed a decreased Tg compared to their chlorinated precursors due to the longer and more flexible azide side chain. researchgate.net

Melting Temperature (Tm): The PEG component of this compound can impart semi-crystalline properties to its conjugates. DSC can detect the melting endotherm associated with this transition. The Tm of PEG is dependent on its molecular weight. In a study of crosslinked PEG-gelatin hydrogels, the 4-arm-PEG precursor showed a Tg of -49.6 °C. mdpi.com In another study, crosslinked PEG2K/GAP-5 (a blend of PEG with molecular weight 2000 and 5% glycidyl azide polymer) exhibited a Tm of 54.4 °C, which was very close to that of the pure PEG starting material. mdpi.com

Table 2: Representative DSC Data for PEG and Azide-Containing Polymers This table compiles DSC findings from related polymers to provide expected values for materials synthesized using this compound.

| Polymer System | Glass Transition (Tg, °C) | Melting Temperature (Tm, °C) | Key Findings | Reference |

|---|---|---|---|---|

| Glycidyl Azide Polymer (GAP) | -43 | N/A | Standard Tg for the energetic polymer. | nih.gov |

| GAP-b-PEG-b-GAP (with PEG 400) | -68 | - | Incorporation of flexible PEG lowers the Tg significantly. | tandfonline.com |

| 4-arm-PEG-SG Precursor | -49.6 | - | Tg of the uncrosslinked PEG precursor. | mdpi.com |

| Crosslinked PEG-Gelatin Hydrogel | -8.5 | - | Crosslinking increases the Tg compared to the precursor. | mdpi.com |

Theoretical and Computational Investigations of Azido Peg4 Acrylate Systems

Molecular Dynamics Simulations of Conjugation Processes and Conformational Studies

Molecular Dynamics (MD) simulations are a powerful computational tool for understanding the dynamic nature of molecules like Azido-PEG4-Acrylate. researchgate.net These simulations model the movement of atoms over time, providing a window into the conformational flexibility and conjugation processes of the molecule. researchgate.net The accuracy of MD simulations is highly dependent on the availability of precise parameters for the molecular system being studied. nih.gov For novel chemical groups, such as the azide (B81097) group, specific parameterization using methods like density functional theory (DFT) is often required to ensure the reliability of the simulation. nih.gov

MD simulations of systems containing azido-functionalized polymers reveal significant information about their structural dynamics. nih.gov The flexible tetra-polyethylene glycol (PEG4) linker of this compound is expected to adopt a variety of conformations in solution. MD studies on PEGylated proteins have shown that PEG chains can entangle around a molecule's surface through hydrophobic interactions while also forming hydrogen bonds with surrounding water molecules. researchgate.net This behavior is crucial as it influences the accessibility of the terminal azide and acrylate (B77674) groups for conjugation reactions. For instance, simulations can model the conformational changes of a protein-PEG conjugate, which depend on the protein's size and the length of the PEG chain. researchgate.net

In the context of conjugation, MD simulations can elucidate the stability and interactions of this compound when bound to other molecules. For example, in a study modeling a derivatized lysine (B10760008) residue with an azido-(PEG)4 moiety on an antibody, MD simulations were used to perform energy minimization and analyze the resulting small molecule-antibody interactions. google.com Key parameters are analyzed to understand the system's stability and flexibility.

| Free Energy Landscape (FEL) | A plot that maps the conformational states of a system to their corresponding free energies. | Identifies the most stable, low-energy conformations of the this compound molecule and the energy barriers between different states. | FEL analysis of protein-ligand complexes reveals regions of lowest free energy, which correspond to the most stable conformations of the system. researchgate.net |

These simulations are critical for predicting how the molecule will behave in a complex biological environment, guiding the design of effective bioconjugation strategies.

Quantum Chemical Analysis of Reactivity, Selectivity, and Reaction Kinetics

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in dissecting the reactivity of the azide and acrylate functional groups in this compound. These calculations provide detailed energetic and electronic information about reaction pathways, transition states, and product stability.

The azide group is central to "click chemistry," most notably the Azide-Alkyne Cycloaddition. alfa-chemistry.com DFT studies have been extensively used to understand the mechanism and kinetics of both the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) versions of this reaction. rsc.orgnih.gov In the absence of a catalyst, the reaction between an azide (e.g., methylazide) and an alkyne (e.g., propyne) has high activation energy barriers for both possible regioisomeric products (1,4- and 1,5-disubstituted triazoles), making the reaction slow. rsc.org

Computational studies show that copper (I) catalysts dramatically alter the reaction mechanism from a one-step cycloaddition to a polar, stepwise process, significantly lowering the activation energy. rsc.org The coordination of copper to the alkyne is a key step that facilitates the reaction. rsc.org Similarly, for SPAAC reactions involving strained alkynes like cyclooctyne (B158145), the inherent strain in the alkyne ring lowers the activation barrier, allowing the reaction to proceed without a catalyst. researchgate.net The distortion/interaction model, analyzed through DFT, explains this enhanced reactivity by showing that the strained alkyne is already distorted toward the transition state geometry. researchgate.netacs.org

DFT calculations are also crucial for predicting regioselectivity. For CuAAC, the formation of the 1,4-regioisomer is highly favored. nih.gov For other metal-catalyzed systems, such as those using Ruthenium, DFT calculations have shown that the 1,5-regioisomer can be selectively produced by controlling the reaction mechanism through oxidative coupling and reductive elimination steps. mdpi.com

Table 2: Calculated Activation Energies (ΔG‡) for Azide-Alkyne Cycloaddition Reactions from DFT Studies

| Reactants | Catalyst/Conditions | Product Regioisomer | Activation Energy (kcal/mol) | Computational Method |

|---|---|---|---|---|

| Methylazide + Propyne | Uncatalyzed | 1,4-isomer | 18.84 | B3LYP/6-31G(d) rsc.org |

| Methylazide + Propyne | Uncatalyzed | 1,5-isomer | 18.51 | B3LYP/6-31G(d) rsc.org |

| Phenyl Azide + Cyclohexyne | Strain-Promoted | Not specified | 14.1 | B3LYP researchgate.netacs.org |

| Phenyl Azide + Cyclononyne | Strain-Promoted | Not specified | 29.2 | B3LYP researchgate.netacs.org |

The acrylate group's reactivity, typically involving free-radical polymerization or Michael addition, can also be investigated. Quantum chemistry can predict the kinetics of individual reaction steps in polymerization, such as propagation and termination, which is essential for designing polymers with specific properties. mdpi.com For instance, QM/MM (Quantum Mechanics/Molecular Mechanics) approaches have been used to calculate kinetic rate constants for reactions like the β-scission of butyl acrylate dimers in various solvents, showing that solvation significantly reduces the free energy barrier of activation. chemrxiv.org

Computational Design and Predictive Modeling of this compound-Based Materials

Computational modeling is a key strategy for the rational design of materials derived from monomers like this compound, particularly hydrogels. acs.orgnih.gov The acrylate group allows for polymerization into a hydrogel network, while the azide group provides a "clickable" handle for subsequent functionalization or cross-linking. Computational models can predict the macroscopic properties of these hydrogels based on their microscopic structure. nih.govresearchgate.net

A prominent application is the prediction of hydrogel mesh size, a critical property that controls the diffusion of therapeutic agents from the hydrogel matrix. nih.gov Researchers have developed computational models that create a theoretical representation of the polymer network. acs.orgnih.gov By inputting parameters such as polymer content, composition, and polymer chain radius, these models can accurately predict cross-link density and mesh size for various hydrogel systems, including those based on polyethylene (B3416737) glycol (PEG). acs.orgnih.govnih.gov

These models have been validated by comparing their predictions to experimentally determined mesh sizes for PEG hydrogels, showing a high degree of correlation (R² > 0.95). acs.orgnih.govnih.gov This predictive power allows for the in silico design of hydrogels with tailored properties before committing to laboratory synthesis. For example, a Design of Experiments (DOE) approach combined with computational modeling can predict how to vary hydrogel properties to achieve a desired mesh size, which can range from approximately 5 nm to 5 μm. acs.orgnih.gov

Table 3: Comparison of Computationally Predicted and Experimentally Measured Mesh Sizes for PEG Hydrogels

| PEG Concentration (wt%) | Computationally Predicted Mesh Size (nm) | Experimentally Measured Mesh Size (nm) | Correlation (R²) |

|---|---|---|---|

| 5% | ~9.5 | ~9.8 | ~0.95 nih.gov |

| 7.5% | ~7.8 | ~8.0 | ~0.95 nih.gov |

Data adapted from computational models of PEG hydrogels, which serve as a proxy for materials created from this compound. nih.gov

Beyond hydrogels, molecular modeling can guide the design of other this compound-based materials. For example, simulations can predict the mechanical properties of complex polymer networks, such as interpenetrating polymer networks (IPNs), by analyzing parameters like glass transition temperatures and cohesive energy density at a molecular scale. researchgate.net This computational-first approach accelerates the development of novel functional materials by providing a rapid and accessible strategy to predict material properties and design systems for specific therapeutic or industrial applications. acs.orgnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Methylazide |

| Propyne |

| Phenyl Azide |

| Benzyl Azide |

| Cyclooctyne |

| Cyclohexyne |

| Cyclononyne |

| Phenylacetylene |

| Butyl Acrylate |

| Polyethylene glycol (PEG) |

| Ruthenium |

Future Perspectives and Emerging Research Opportunities

Innovations in Scalable Synthesis and Sustainable Production Methods

The broader adoption of Azido-PEG4-Acrylate and similar functionalized PEG linkers in large-scale applications, from drug delivery to industrial materials, is contingent upon the development of efficient, scalable, and sustainable manufacturing processes. Current research is moving away from traditional batch syntheses, which can be hazardous and environmentally taxing, towards more innovative production strategies.

Recent advancements include the development of one-pot procedures for creating monofunctionalized oligoethylene glycols, which streamline synthesis by eliminating the need for intermediate protection or activation steps. acs.org A significant improvement in this area is the replacement of hazardous liquid acids like sulfuric acid with solid acid catalysts such as Amberlyst-15 for hydrolysis steps, a method that is safer, more environmentally friendly, and better suited for industrial operations. acs.org Furthermore, continuous flow technology is emerging as a powerful tool for the reproducible synthesis of PEG-functionalized materials. researchgate.net Modular microreactor systems allow for the synthesis of nanoparticles in aqueous environments under mild conditions, coupled with rapid and efficient functionalization with PEG stabilizers. researchgate.net These flow-based methods offer superior control over reaction parameters, leading to higher reproducibility and the potential for large-scale, cost-effective production. researchgate.net The application of these principles—such as one-pot reactions with solid catalysts and continuous flow systems—to the multi-step synthesis of this compound could dramatically improve yield, purity, and economic viability, paving the way for its wider use. acs.orgresearchgate.net

Expanding the Scope of Bioorthogonal Reactions in Complex Biological Systems

The azide (B81097) moiety of this compound is its gateway to bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. rsc.orgmdpi.com The primary reactions involving azides are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). mdpi.com

CuAAC is highly efficient but its in vivo application is limited by the cytotoxicity of the copper catalyst. rsc.orgpcbiochemres.com Future research is focused on developing new, more biocompatible catalytic systems to overcome this limitation. rsc.org The alternative, SPAAC, avoids the use of a metal catalyst by employing a strained cyclooctyne (B158145), which reacts spontaneously with the azide. pcbiochemres.com This approach is highly valued for its bioorthogonality, allowing it to be used within biological systems for applications like tracking cell-surface glycans. pcbiochemres.com Researchers have developed various cyclooctynes, such as difluorinated cyclooctynes (DIFOs), to enhance reaction kinetics for dynamic in vivo imaging. pnas.org The PEG linker in molecules like this compound plays a crucial role by enhancing water solubility and preventing the reactive azide group from being masked by nonspecific interactions with biomolecules, thereby maintaining its reactivity. nih.govaxispharm.com Expanding the toolkit of bioorthogonal reactions and optimizing their kinetics will enable more sophisticated applications, such as real-time imaging of cellular processes and the construction of complex molecular architectures directly within a living organism. pnas.orgmdpi.com

Table 1: Comparison of Key Azide-Based Bioorthogonal Reactions

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

|---|---|---|

| Mechanism | 1,3-dipolar cycloaddition between an azide and a terminal alkyne. rsc.org | 1,3-dipolar cycloaddition between an azide and a strained cyclooctyne. pcbiochemres.com |

| Catalyst | Requires a Copper(I) catalyst. pcbiochemres.com | Catalyst-free; driven by ring strain. rsc.org |

| Reaction Speed | Generally very fast and efficient. rsc.org | Kinetics depend on the specific cyclooctyne used; can be slower than CuAAC but has been significantly improved. pnas.org |

| Biocompatibility | Limited in vivo use due to the potential toxicity of the copper catalyst. mdpi.compcbiochemres.com | Highly biocompatible and suitable for use in living cells and organisms. pcbiochemres.com |

| Key Advantage | High efficiency and regioselectivity, yielding a single 1,4-disubstituted triazole product. rsc.org | Avoids catalyst-associated toxicity, making it ideal for in vivo applications. rsc.orgpcbiochemres.com |

Integration with Advanced Manufacturing Technologies (e.g., 3D Bioprinting) for Biomaterial Development

The dual functionality of this compound makes it an exceptional candidate for advanced manufacturing, particularly in the field of 3D bioprinting for creating biomaterials and engineered tissues. The acrylate (B77674) group can undergo polymerization, often initiated by light (photopolymerization), to form cross-linked hydrogel networks. fraunhofer.de This property allows it to be used as a primary component of a "bio-ink."

The process involves two key steps enabled by the molecule's structure:

Scaffold Fabrication: The acrylate groups can be polymerized during the 3D printing process to construct the basic hydrogel scaffold with a defined three-dimensional architecture. PEG-based hydrogels are ideal for this purpose due to their high water content, biocompatibility, and tunable mechanical properties. nih.gov

Post-Printing Functionalization: The azide groups distributed throughout the printed scaffold remain available for subsequent modification. ijrpr.com Using bioorthogonal click chemistry, bioactive molecules such as peptides, growth factors, or enzymes (pre-functionalized with an alkyne) can be precisely and covalently attached to the scaffold after it has been printed.

This two-stage approach provides unparalleled control over the final biomaterial. It allows for the creation of complex structures with spatially defined biochemical signals, mimicking the natural extracellular matrix. This integration of this compound with 3D bioprinting is a promising strategy for developing next-generation implants, tissue regeneration scaffolds, and sophisticated in vitro disease models. nih.gov

Development of Novel Research Tools and Platforms for Chemical Biology and Medical Science

As a heterobifunctional linker, this compound is a versatile tool for chemical biologists and medical researchers. nih.govvwr.com Its distinct reactive ends allow for the elegant connection of different molecular entities, facilitating the development of novel diagnostic and therapeutic platforms.

The azide group serves as a universal handle for "clicking" onto any molecule or surface that has been modified with an alkyne. vwr.com This has been used to create functional drug delivery systems where amphiphilic copolymers containing azide groups are assembled into nanoparticles. mdpi.com The acrylate group can be used to anchor the entire construct to a surface or to polymerize it into a hydrogel matrix. The PEG4 spacer enhances the hydrophilicity and biocompatibility of the resulting conjugate, which can improve circulation time and reduce nonspecific binding in vivo. axispharm.comkoreascience.kr

Key applications as a research tool include:

Surface Modification: Creating biocompatible and bio-functional surfaces on medical devices or biosensors. vwr.com

Bioconjugation: Linking imaging agents (e.g., fluorophores) to antibodies or other proteins for diagnostic purposes. nih.gov

Drug Delivery Systems: Constructing targeted nanoparticles or drug-eluting hydrogels where the drug is attached via a click reaction. nih.govmdpi.com

Table 2: Functional Moieties of this compound and Their Roles

| Moiety | Chemical Group | Primary Function | Application Examples |

|---|---|---|---|

| Azido (B1232118) | -N₃ | Bioorthogonal "Click" Handle | Covalent attachment to alkyne-modified proteins, drugs, or surfaces via CuAAC or SPAAC. mdpi.comvwr.com |

| PEG4 | -(CH₂CH₂O)₄- | Hydrophilic Spacer | Increases water solubility, enhances biocompatibility, reduces immunogenicity, and provides spatial separation between conjugated molecules. axispharm.comkoreascience.kr |

| Acrylate | -O-C(O)CH=CH₂ | Polymerizable End-Group | Forms hydrogels via polymerization; enables covalent attachment to thiol-containing surfaces or molecules via Michael addition. fraunhofer.de |

Addressing Challenges in In Vivo Bioorthogonality and Catalyst-Free Approaches

While bioorthogonal chemistry has revolutionized what is possible within living systems, significant challenges remain, particularly for in vivo applications. The primary challenge associated with azide-based click chemistry has been the reliance on copper catalysts for CuAAC, which can release toxic ions that damage biomolecules and are unsuitable for living organisms. mdpi.compcbiochemres.com

This has driven the development of catalyst-free approaches, most notably SPAAC. pcbiochemres.com However, SPAAC is not without its own challenges. The reaction rates of early SPAAC systems were often too slow for tracking rapid biological processes. pnas.org Consequently, a major area of research is the design of new strained alkynes with enhanced reactivity that remain stable in a physiological environment. pnas.org Another consideration is ensuring that the bioorthogonal reaction is truly orthogonal and does not exhibit any cross-reactivity with endogenous molecules, such as biological nucleophiles. pnas.org The stability of the azide group itself is excellent, as it is largely inert to biological functionalities. mdpi.com Future research will focus on optimizing the interplay between the azide-functionalized probe (like this compound) and its reactive partner to achieve reactions that are fast, highly selective, and completely non-disruptive to the host organism, thereby unlocking the full potential of in vivo molecular engineering and imaging. mdpi.com

Q & A

Q. What are the recommended characterization techniques for confirming the structure of Azido-PEG4-Acrylate after synthesis?

To confirm structural integrity, use 1H and 13C NMR to identify protons and carbons in the PEG4 spacer and acrylate group. Infrared (IR) spectroscopy verifies the azide (-N₃) stretch at ~2100 cm⁻¹. High-Performance Liquid Chromatography (HPLC) assesses purity, while Mass Spectrometry (MS) determines molecular weight accuracy. Cross-referencing with synthetic protocols ensures reproducibility .

Q. What safety protocols must be followed when handling this compound in the laboratory?

Adhere to GHS hazard classifications : wear PPE (gloves, lab coat, goggles), avoid inhalation, and work in a fume hood. Emergency measures include flushing eyes with water (15+ minutes) and rinsing skin with soap. Store in a cool, dry environment, and dispose of waste via approved chemical protocols .

Q. How can researchers mitigate hydrolysis of the acrylate group during storage?

Store the compound in anhydrous solvents (e.g., DMSO or DMF) under inert gas (N₂/Ar) at -20°C. Monitor degradation via HPLC or NMR ; pre-purify using silica gel chromatography if impurities arise .

Q. What are the primary applications of this compound in bioconjugation?

The azide enables click chemistry (e.g., CuAAC with alkynes), while the acrylate facilitates radical polymerization for hydrogel formation. Applications include drug delivery systems, surface functionalization, and biomolecule-polymer hybrids .

Advanced Research Questions

Q. How can conjugation efficiency with alkyne-functionalized biomolecules be optimized under varying pH conditions?

For CuAAC reactions , maintain pH 7–8 using phosphate buffer. Optimize Cu(I) stabilization with tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and sodium ascorbate. Monitor reaction kinetics via UV-Vis spectroscopy (triazole formation at 260–280 nm) or LC-MS .

Q. What experimental strategies resolve discrepancies in reported polymerization yields for drug delivery systems?

Systematically vary monomer-to-initiator ratios , solvent polarity, and temperature. Characterize polymers via Size Exclusion Chromatography (SEC) for molecular weight distribution and Dynamic Light Scattering (DLS) for nanoparticle size. Replicate conditions from literature with controlled reagent purity .

Q. How should researchers address unexpected side reactions during acrylate polymerization?

Identify side products via NMR or MS . If premature polymerization occurs, reduce initiator concentration or add inhibitors (e.g., TEMPO). For acrylate hydrolysis, use anhydrous solvents and inert atmospheres. Validate reaction pathways with kinetic studies .

Q. What analytical frameworks assess this compound stability in aqueous vs. organic solvents?

Conduct accelerated stability studies at 40°C/75% RH for 1–3 months. Use HPLC to quantify degradation products and FTIR to track azide loss. Compare Arrhenius plots to predict shelf-life in different solvents .

Q. How can crosslinking density in PEG4-acrylate hydrogels be quantified experimentally?

Measure swelling ratios (mass change in PBS) and rheological properties (storage/loss moduli). Use SEM to visualize pore structure. Correlate with NMR data to determine unreacted acrylate groups .

Q. What methodologies validate the biocompatibility of this compound conjugates in vitro?

Perform MTT assays for cytotoxicity and confocal microscopy to track cellular uptake. Test hemocompatibility via hemolysis assays (RBC lysis). For in vivo studies, use fluorescent probes (e.g., Cy5) to monitor biodistribution .

Methodological Notes

- Data Contradiction Analysis : When literature reports conflicting results (e.g., variable reaction yields), conduct controlled replicates with identical reagents and conditions. Use ANOVA to assess statistical significance and identify outlier variables .

- Ethical Considerations : Ensure compliance with institutional biosafety protocols for azide handling and disposal. Document all experimental parameters to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.